15-phenylspiro[1,3-thiazaperhydroine-4,6'-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-thione
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Overview
Description
15-phenylspiro[1,3-thiazaperhydroine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-thione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-phenylspiro[1,3-thiazaperhydroine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-thione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a thiazine derivative and a pyrazoline derivative, followed by spirocyclization to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
15-phenylspiro[1,3-thiazaperhydroine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
15-phenylspiro[1,3-thiazaperhydroine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 15-phenylspiro[1,3-thiazaperhydroine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This compound shares a similar thiazine structure and is used as a catalyst in organic synthesis.
Spiro-type host materials: These compounds have spiro structures and are used in the development of organic light-emitting diodes (OLEDs).
5H-Benzo[e]pyrido[3,2-b][1,4]diazepin-6(11H)-one: This compound has a similar spiro structure and is used in medicinal chemistry.
Uniqueness
15-phenylspiro[1,3-thiazaperhydroine-4,6’-10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine]-2-thione is unique due to its specific combination of functional groups and spiro structure. This uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C19H17N3OS2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-1,3-thiazinane]-2'-thione |
InChI |
InChI=1S/C19H17N3OS2/c24-18-20-19(10-11-25-18)22-16(14-8-4-5-9-17(14)23-19)12-15(21-22)13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,24) |
InChI Key |
LZYZYGLFWUPFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=S)NC12N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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